N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.14264148 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N6O2, with a molecular weight of approximately 414.469 g/mol. Its structure includes a furan ring, a phthalazine derivative, and a carboxamide functional group, suggesting diverse interactions with biological targets .
Research indicates that compounds similar to this compound may interact with various biological macromolecules, including enzymes and receptors involved in disease processes. The unique structural features of this compound allow it to potentially exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, indicating that this compound may possess similar properties .
- Anticancer Properties : Phthalazine derivatives are known for their anticancer activities, suggesting that this compound could be explored for cancer treatment .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3-Cyclopentyl)-4-Oxo-phthalazine | Phthalazine core | Anticancer |
6-Fluoro-phthalazine | Fluorine substitution on phthalazine | Antimicrobial |
5-(4-Chlorophenyl)-triazolidine | Triazolidine core | Anticancer |
4-Oxo-phthalazine derivatives | Various substitutions on phthalazine | Antiviral |
1H-indazole derivatives | Indazole ring system | Antifungal |
This table highlights the potential for further investigation into the unique combination of structural elements within this compound that may confer distinct biological properties .
Case Studies and Research Findings
Several studies have focused on the biological activity of phthalazine derivatives and their analogs. Notable findings include:
- Antimicrobial Studies : Research has demonstrated that triazole derivatives exhibit significant antifungal properties. Compounds structurally related to N-[...]-furan derivatives have been tested against various fungal strains, showing promising results .
- Anticancer Research : Investigations into phthalazine-based compounds have revealed their potential in inhibiting cancer cell proliferation in vitro. For instance, studies have indicated that modifications to the phthalazine structure can enhance cytotoxicity against specific cancer cell lines .
Properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18(13-9-10-25-12-13)20-11-17-15-7-3-4-8-16(15)19(24)22(21-17)14-5-1-2-6-14/h3-4,7-10,12,14H,1-2,5-6,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFZYRHUOIXLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.